molecular formula C11H22N2O3S B2767096 3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea CAS No. 2034342-24-8

3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea

Cat. No.: B2767096
CAS No.: 2034342-24-8
M. Wt: 262.37
InChI Key: YJIRZMMAPSQBEI-UHFFFAOYSA-N
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Description

3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea is a synthetic organic compound It features a urea functional group, a tetrahydropyran ring, and a hydroxy-methylthio-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea typically involves the following steps:

    Formation of the hydroxy-methylthio-propyl intermediate: This can be achieved by reacting 2-methyl-3-(methylthio)propionaldehyde with a suitable reducing agent.

    Cyclization to form the tetrahydropyran ring: The intermediate is then subjected to cyclization conditions to form the tetrahydropyran ring.

    Urea formation: Finally, the urea functional group is introduced by reacting the intermediate with an isocyanate or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the urea group can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea would depend on its specific application. For example, if used as a biochemical probe, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(15,8-17-2)7-12-10(14)13-9-3-5-16-6-4-9/h9,15H,3-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRZMMAPSQBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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